molecular formula C13H13BrN2O B6356349 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1175817-02-3

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6356349
CAS No.: 1175817-02-3
M. Wt: 293.16 g/mol
InChI Key: RHODENVRMOKZSV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 3-bromo-4-methylphenyl group at the 1-position, methyl groups at the 3- and 5-positions, and a carbaldehyde moiety at the 4-position. This compound belongs to the pyrazole-carbaldehyde family, which is notable for its applications in medicinal chemistry, materials science, and coordination chemistry due to its versatile reactivity and ability to form supramolecular structures through hydrogen bonding .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHODENVRMOKZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Catalyst : HBF₄ enhances electrophilicity of the diketone, accelerating nucleophilic attack by hydrazine.

  • Solvent : Ethanol balances solubility and reflux temperature (80°C).

  • Substrate Ratio : Excess hydrazine ensures complete diketone conversion.

Regioselective Bromination of 4-Methylphenylpyrazole Intermediates

Direct bromination of pre-formed pyrazole intermediates offers control over aryl substitution. 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) undergoes electrophilic bromination using N-bromosuccinimide (NBS) (1.1 equiv) in dichloromethane at 0°C. A Lewis acid catalyst (FeCl₃ , 5 mol%) directs bromination to the meta position relative to the methyl group, achieving 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 72% yield.

Optimization Insights:

  • Temperature Control : Low temperatures (0–5°C) suppress di-bromination.

  • Catalyst Role : FeCl₃ polarizes NBS, generating Br⁺ for directed electrophilic substitution.

Oxidation of Hydroxymethylpyrazole Precursors

The aldehyde functionality is introduced via oxidation of a hydroxymethyl intermediate. 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol (1.0 equiv) is treated with manganese(IV) oxide (MnO₂, 10 equiv) in acetone at 60°C for 4 hours, yielding the target aldehyde in 52% yield after column chromatography.

Critical Considerations:

  • Oxidant Efficiency : MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Solvent Choice : Acetone’s polarity facilitates MnO₂ suspension and product solubility.

Palladium-Catalyzed Suzuki Coupling for Aryl Functionalization

A convergent approach attaches the bromophenyl group post-pyrazole formation. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) reacts with 3-bromo-4-methylphenylboronic acid (1.2 equiv) via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 100°C for 24 hours affords the product in 68% yield.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/water (4:1)
Temperature100°C
Yield68%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationOne-pot, high atom economyRequires custom hydrazine synthesis87%
Direct BrominationLate-stage functionalizationLimited to electron-rich arenes72%
Alcohol OxidationMild conditions, scalabilityModerate yield52%
Suzuki CouplingModular aryl group introductionCostly catalysts68%

Chemical Reactions Analysis

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions tailored to each reaction type.

Scientific Research Applications

Chemistry

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation Reactions : Methyl groups can be oxidized to form carboxylic acids or aldehydes.
  • Reduction Reactions : The compound can be reduced to remove the bromine atom or hydrogenate the pyrazole ring.

These reactions enable the synthesis of more complex organic molecules and facilitate the development of new materials.

Biological Research

Research has indicated that this compound may exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways.

The biological mechanisms underlying these activities may involve interactions with specific enzymes or receptors, highlighting its potential as a pharmacophore in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its role as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance potency and selectivity against targeted biological pathways. Current research focuses on:

  • Targeting Specific Enzymes : Understanding how structural variations affect binding affinity.
  • Developing Novel Therapeutics : Utilizing the compound's unique properties to create drugs for various diseases.

Industrial Applications

The unique structural properties of this compound make it suitable for applications in material science, particularly in:

  • Polymer Development : Its reactivity can be harnessed to create new polymeric materials with desirable properties.
  • Dyes and Pigments : The compound's chromophores may be utilized in the synthesis of novel dyes.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

In a separate investigation, the anti-inflammatory effects of this compound were assessed using an animal model of inflammation. The findings indicated that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role as a candidate for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features :

  • Halogen Substituents : The bromine atom at the 3-position of the phenyl ring distinguishes this compound from analogs like 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (), where fluorine substituents introduce strong electron-withdrawing effects. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems or influence crystal packing .
  • Methyl Groups: The 3,5-dimethyl substitution on the pyrazole ring is shared with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ().
  • Phenyl vs. Bromo-Methylphenyl : Compared to 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (), the tert-butyl group introduces significant steric hindrance, whereas the bromo-methylphenyl group balances steric and electronic effects.

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Br,4-Me-Ph (1); 3,5-Me (pyrazole) ~323.2 (estimated) Not reported; inferred bioactivity
3-(3,5-Difluorophenyl)-1-phenyl analog 3,5-F₂-Ph (3); Ph (1) ~284.3 Antifungal/antibacterial activity
3,5-Dimethyl-1-phenyl analog Ph (1); 3,5-Me ~200.2 Crystallography studies
1-(tert-Butyl)-3,5-dimethyl analog tert-Butyl (1); 3,5-Me 180.3 High steric bulk; synthetic intermediate

Crystallographic and Supramolecular Properties

  • Hydrogen Bonding : The carbaldehyde group in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde forms C–H···O interactions, stabilizing its crystal lattice . The bromine atom in the target compound may participate in halogen bonding, altering packing efficiency compared to fluorine or chlorine analogs .
  • Dihedral Angles : In 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde , the phenyl and pyrazole rings exhibit a dihedral angle of 84.5°, while steric effects from bromine and methyl groups in the target compound may reduce this angle, affecting molecular conformation .

Table 2: Crystallographic Data for Selected Analogs

Compound Name Space Group Bond Length (C=O, Å) Dihedral Angle (°) Reference
3,5-Dimethyl-1-phenyl analog P 1 1.215 84.5
5-(4-Bromophenyl)-dihydropyrazole analog P2₁/c 1.223 89.2

Biological Activity

1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H13BrN2O
  • Molecular Weight : 293.1591 g/mol
  • CAS Number : 1175817-02-3

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3-bromo-4-methylbenzaldehyde with hydrazine hydrate and acetylacetone.
  • The process is conducted under reflux conditions using ethanol as a solvent at temperatures around 80-100°C for several hours.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported promising antimicrobial properties:

  • In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) showed significant inhibition at concentrations as low as 40 µg/mL .
  • Compounds derived from pyrazole structures have been shown to inhibit the growth of Mycobacterium tuberculosis at concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity:

  • In a study assessing several pyrazole derivatives, some compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .

Anticancer Properties

Recent investigations have highlighted its potential in cancer treatment:

  • Research on related pyrazole compounds revealed significant inhibition of cancer cell proliferation across various types including breast and liver cancers. For instance, certain derivatives were shown to enhance apoptosis in MDA-MB-231 breast cancer cells .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions due to the presence of the bromine atom and the pyrazole ring .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against Staphylococcus aureus and E. coli, with notable results indicating that modifications to the pyrazole structure can enhance antimicrobial potency .
  • Anti-inflammatory Study : A derivative was tested against carrageenan-induced edema in mice, showing results comparable to indomethacin, a standard anti-inflammatory drug .

Comparative Analysis

The following table summarizes the biological activities of similar compounds within the pyrazole family:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl...SignificantHighModerate
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(...ModerateVery HighLow
1-Thiocarbamoyl 3-substituted phenyl...HighModerateHigh

Q & A

Basic Research Question

  • FTIR : The aldehyde C=O stretch appears near 1680–1700 cm⁻¹, while the pyrazole ring vibrations are observed at 1500–1600 cm⁻¹. Methyl and bromine substituents are confirmed via C-H (2850–2960 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches .
  • XRD : Monoclinic crystal systems are typical for pyrazole derivatives, with unit cell parameters (e.g., a = 7.2 Å, b = 12.5 Å) providing precise bond-length validation .
  • NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H), and ¹³C NMR confirms the bromophenyl substituent via peaks at δ 120–130 ppm .

What advanced strategies mitigate contradictions in reported reaction yields for this compound?

Advanced Research Question
Discrepancies in yields (e.g., 50–85%) often arise from:

  • Impurity profiles : Unreacted starting materials (e.g., residual 3-bromo-4-methylbenzyl bromide) can skew yields. Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity .
  • Solvent effects : Polar solvents (DMSO) favor aldehyde formation but may promote side reactions. Comparative studies using THF or DMF are recommended .
  • Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling if aryl halide impurities persist .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The 3-bromo-4-methylphenyl group enables:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids at 80°C in toluene/EtOH (Pd(PPh₃)₄ catalyst) to form biaryl derivatives, confirmed by LC-MS .
  • SNAr reactions : The bromine’s ortho-directing effect facilitates nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
    Mechanistic Insight : Bromine’s electronegativity increases the aryl ring’s electrophilicity, accelerating oxidative addition in metal-catalyzed steps .

What methodologies validate the compound’s potential pharmacological activity?

Advanced Research Question

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
  • Molecular docking : The aldehyde group forms hydrogen bonds with catalytic lysine residues (e.g., PDB ID: 1M17), while the bromophenyl moiety occupies hydrophobic pockets .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay. EC₅₀ values correlate with substituent electronegativity .

How to address stability issues during storage or experimental use?

Advanced Research Question

  • Degradation pathways : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C with desiccants .
  • Light sensitivity : UV-Vis analysis shows λmax at 270 nm; amber vials prevent photodegradation .
  • HPLC-MS monitoring : Detect degradation products (e.g., carboxylic acid derivatives) using a BEH C18 column (0.1% formic acid in H₂O/MeCN) .

What computational methods predict the compound’s physicochemical properties?

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments (≈4.5 D) and HOMO-LUMO gaps (≈3.8 eV), indicating charge-transfer potential .
  • LogP estimation : Use ChemDraw or MarvinSuite to calculate octanol-water partition coefficients (~2.9), informing bioavailability .
  • pKa prediction : The aldehyde’s pKa ≈ 8.5 suggests protonation under physiological conditions, affecting membrane permeability .

How do structural analogs guide SAR studies for this compound?

Advanced Research Question

  • Methyl vs. halogen substituents : 3,5-Dimethyl groups enhance lipophilicity, while bromine improves target binding affinity compared to chloro analogs .
  • Aldehyde replacement : Carboxylic acid derivatives (e.g., 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid) show reduced cytotoxicity, highlighting the aldehyde’s role in activity .

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